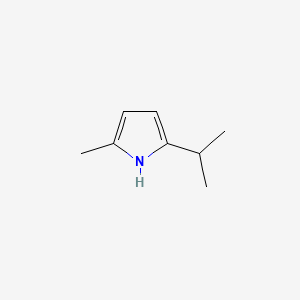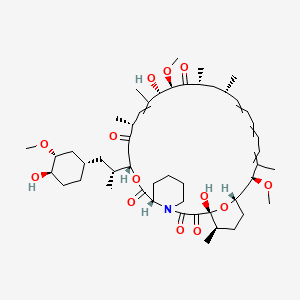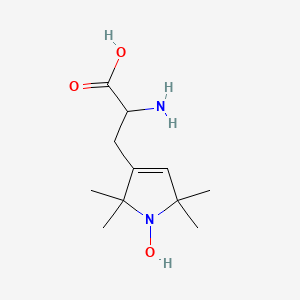
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate, also known as E2-EOMP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble liquid, and is used in various scientific research applications. This compound has been studied for its potential application in a variety of fields, including drug synthesis, biochemistry, and physiology.
Wirkmechanismus
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is believed to act by binding to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter levels. The binding of
Synthesemethoden
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is synthesized through a five-step process. First, ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) is synthesized by reacting ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionyl-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The second step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The third step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The fourth step involves the conversion of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (E2-EOMF) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (E2-EOMFCA). The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation. The fifth and final step involves the conversion of E2-EOMF to ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate) by reacting it with ethyl 2-ethoxy-3-oxopropyl-4-methyl-5-propionylfuran-3-carboxylic acid (Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylateCA). The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is used in various scientific research applications. It is used in the synthesis of drugs, and in the study of biochemistry and physiology. It is also used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the body. Additionally, it is used in the study of the effects of environmental pollutants on the body, as well as in the study of the effects of dietary supplements on the body. Finally, it is used in the study of the effects of various drugs on the body, including those used to treat cancer, HIV, and other diseases.
Eigenschaften
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCQPKLHPXHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)


![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)


